Ethynylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
ethynylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BO2/c1-2-3(4)5/h1,4-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBHVMBPNSNIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623219 | |
| Record name | Ethynylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4453-96-7 | |
| Record name | Ethynylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Ethynylboronic Acid and Its Derivatives
Direct Synthetic Routes to Ethynylboronic Acid
The direct synthesis and isolation of this compound are challenged by its notable instability. The compound is susceptible to decomposition, including polymerization and protodeboronation, particularly when exposed to air, moisture, or elevated temperatures. Consequently, direct synthetic routes typically involve the in situ generation of this compound, which is then immediately used in subsequent reactions or converted to a more stable derivative.
A common laboratory-scale approach for the in situ preparation of this compound involves the reaction of a metal acetylide, such as ethynylmagnesium bromide, with a trialkyl borate (B1201080), typically trimethyl borate, at low temperatures. This reaction is followed by an acidic workup to yield the transient this compound. Due to its instability, this crude product is generally not isolated but is promptly carried forward to the next synthetic step, such as esterification, to form a more robust compound.
Preparation of this compound Esters and Protected Forms
To overcome the instability of this compound, it is frequently converted into more stable ester derivatives. These esters act as protected forms of the acid, allowing for easier handling, purification, and storage, while still enabling the slow release of the reactive boronic acid under specific reaction conditions. The most common protecting groups include N-methyliminodiacetic acid (MIDA), pinacol (B44631), and N,N,N',N'-tetramethyliminodiacetic acid (TIDA).
Synthesis of this compound N-Methyliminodiacetic Acid (MIDA) Ester
The N-methyliminodiacetic acid (MIDA) ester of this compound is a widely used, air-stable, and crystalline solid that is compatible with chromatographic purification. Its synthesis is achieved by reacting the freshly prepared, crude this compound with N-methyliminodiacetic acid.
The procedure commences with the slow addition of ethynylmagnesium bromide in tetrahydrofuran (THF) to a solution of trimethyl borate in THF at -78°C. After stirring for a period, the reaction is quenched, and the crude this compound is obtained. This is then reacted with N-methyliminodiacetic acid (MIDA) to afford the stable this compound MIDA ester. This derivative serves as a versatile building block in various cross-coupling reactions.
Synthesis of this compound Pinacol Ester
This compound pinacol ester is another crucial derivative that offers enhanced stability compared to the free acid. A common route to its synthesis involves the palladium-catalyzed cross-coupling reaction of a suitable ethynyl (B1212043) precursor with bis(pinacolato)diboron (B₂pin₂).
Alternatively, a deboronative approach from the more stable this compound MIDA ester can be employed. This involves the cleavage of the MIDA group under basic conditions to generate the boronic acid in situ, which is then esterified with pinacol.
A general procedure for the synthesis of alkynyl pinacol esters involves the reaction of a terminal alkyne with pinacolborane (HBpin) in the presence of a suitable catalyst. For ethyne itself, this reaction can be challenging due to the gaseous nature of the starting material and the potential for side reactions. A more controlled method involves the use of a protected ethyne equivalent or a transesterification reaction from another boronate ester.
Synthesis of this compound Tetramethyliminodiacetic Acid (TIDA) Ester
Synthesis of Alkenylboronates from this compound Precursors
This compound esters are valuable precursors for the synthesis of stereodefined alkenylboronates. These reactions often proceed with high levels of stereoselectivity, allowing for the controlled formation of either (E)- or (Z)-isomers.
Stereoselective Alkyl Radical Additions to this compound Pinacol Ester
A notable application of this compound pinacol ester is its use in the stereoselective synthesis of (Z)-alkenylboronates via the iron-catalyzed addition of alkyl radicals. This method provides a direct route to trisubstituted vinyl boronates with high stereoselectivity.
The reaction typically involves the generation of an alkyl radical from a corresponding alkyl halide (iodide or bromide) or other radical precursor. In the presence of an iron catalyst, this radical adds across the triple bond of the this compound pinacol ester. The reaction proceeds with a high degree of stereocontrol, leading predominantly to the (Z)-isomer of the resulting alkenylboronate. This transformation is particularly effective for the addition of tertiary and secondary alkyl radicals.
Table 1: Iron-Catalyzed Stereoselective Alkyl Radical Addition to this compound Pinacol Ester
| Alkyl Radical Precursor | Product | Yield (%) | Stereoselectivity (Z:E) |
|---|---|---|---|
| t-Butyl iodide | (Z)-2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | >98:2 |
| Cyclohexyl iodide | (Z)-2-(2-Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 | >98:2 |
| Isopropyl iodide | (Z)-2-(3-Methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 72 | >98:2 |
Hydroboration Strategies
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon triple bond, stands as one of the most direct and atom-economical methods for preparing alkenylboronates. nih.govepfl.ch This approach can be catalyzed by transition metals or proceed under metal-free conditions, with significant research focused on controlling the chemo-, regio-, and stereoselectivity of the transformation.
The use of transition metal catalysts has become a cornerstone for the hydroboration of alkynes, enabling reactions under mild conditions with high selectivity. acs.org Various metals, including copper, palladium, rhodium, and iron, have been employed to facilitate the synthesis of vinyl boronic esters from terminal and internal alkynes. nih.govacs.orgresearchgate.net
Iron, being an earth-abundant and low-cost metal, has emerged as a sustainable catalyst for these transformations. researchgate.net Iron(II) pre-catalysts, activated in situ, have demonstrated high efficacy in catalyzing the hydroboration of alkynes with pinacolborane (HBpin), affording vinyl boronic esters with excellent regioselectivity. researchgate.net For instance, iron complexes activated with sodium triethylborohydride or those based on bis(imino)pyridine ligands are highly active for the hydroboration of various alkynes. researchgate.net
Titanium and Zirconium complexes supported by dianionic amidophosphine–borane ligands have also been reported as effective catalysts. A Titanium(IV) complex, in particular, catalyzes the hydroboration of a wide range of terminal alkynes with HBpin, yielding (E)-alkenyl boronate esters with high chemoselectivity at room temperature. acs.org
Cobalt-catalyzed systems offer a proficient and cost-effective alternative, enabling the transformation of terminal alkynes with excellent Z-selectivity. researchgate.net Mechanistic studies suggest that alkynes have a higher affinity for the cobalt catalyst than the resulting alkene products, which contributes to the high Z-selective performance. researchgate.net A unique feature of some cobalt systems is a time-dependent stereoselectivity, where the initially formed Z-isomer can be quantitatively converted to the E-isomer over time. researchgate.net
Platinum catalysis has also been developed for the regioselective hydroboration of unactivated terminal alkynes. A system comprising PtCl₂, the ligand XPhos, and Et₃SiH in THF has shown broad functional group tolerance, including nitro groups, esters, and sulfonate esters, which are often readily reduced by other methods. chemistryviews.org
Table 1: Examples of Transition Metal-Catalyzed Hydroboration of Alkynes
| Catalyst System | Alkyne Substrate | Borane Reagent | Product Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| Iron(II) pre-catalyst / TolMgBr | Terminal/Internal Alkynes | Pinacolborane | High regioselectivity for linear boronic ester | 45-95% | researchgate.net |
| Titanium(IV) amidophosphine–borane complex | Terminal Alkynes | Pinacolborane | High (E)-selectivity | High | acs.org |
| Co(acac)₂ / CNC-ⁱPr / tBuOK | Terminal Alkynes | Pinacolborane | Excellent Z-selectivity | High | researchgate.net |
To circumvent the cost and potential toxicity associated with transition metals, metal-free hydroboration strategies have been developed. These methods offer more sustainable alternatives for synthesizing alkenylboronates. scholaris.ca
Lewis Acidic Borane Catalysis: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been identified as an effective Lewis acid catalyst for the trans-hydroboration of alkynes. This reaction proceeds through a stepwise ionic mechanism involving a borenium cation, leading to the formation of (Z)-vinylboronate esters. rsc.org In contrast, other borane catalysts like tris(2,4,6-trifluorophenyl)borane can promote cis-hydroboration, yielding (E)-vinylboronates, highlighting the subtle electronic and steric influences of the catalyst on the reaction outcome. rsc.org
Carboxylic Acid Catalysis: A significant advancement in metal-free hydroboration is the use of simple carboxylic acids as catalysts. This represents the first instance of carboxylic acids catalyzing the direct hydroboration of alkynylboronates to form 1,1-diborylalkenes. rsc.org For example, 4-(dimethylamino)benzoic acid can catalyze the hydroboration of 2-phenyl-1-ethynylboronic acid pinacol ester with HBpin to give the corresponding 1,1-diborylalkene in quantitative yield. rsc.org
Alkali Metal-Based Catalysis: Simple alkali metal bases, such as potassium tert-butoxide (KOtBu) and n-butyllithium (nBuLi), have been shown to be powerful catalysts for hydroboration reactions. scholaris.ca These inexpensive and readily available reagents provide a straightforward and effective system for the reduction of unsaturated bonds. scholaris.ca
Table 2: Comparison of Transition Metal-Free Hydroboration Methods
| Catalytic System | Mechanism/Type | Key Features | Product Stereochemistry | Reference |
|---|---|---|---|---|
| B(C₆F₅)₃ | Lewis Acid Catalysis | Stepwise ionic hydroboration | trans-hydroboration (Z-alkene) | rsc.org |
| Tris(2,4,6-trifluorophenyl)borane | Lewis Acid Catalysis | Milder Lewis acid | cis-hydroboration (E-alkene) | rsc.org |
| 4-(Dimethylamino)benzoic acid | Brønsted Acid Catalysis | First direct hydroboration of alkynylboronates | Forms 1,1-diborylalkenes | rsc.org |
Controlling selectivity is a critical challenge in the hydroboration of functionalized and unsymmetrical alkynes. The choice of catalyst and reaction conditions dictates which functional groups are tolerated (chemoselectivity) and where the boryl group adds across the triple bond (regioselectivity). researchgate.net
Regioselectivity: In the hydroboration of terminal alkynes, the boryl group can add to either the terminal carbon (α-position) or the internal carbon (β-position). Most catalytic systems favor the formation of β-vinylboronates. rsc.org For internal alkynes, the regioselectivity is governed by both electronic and steric factors of the substituents on the alkyne. epfl.ch Iron-catalyzed systems have demonstrated the ability to achieve perfect regioselectivity for the linear boronic ester product in the hydroboration of alkenes, and similar principles apply to alkynes. researchgate.net Platinum-catalyzed methods have also been highlighted for their high regioselectivity, overcoming issues of heteroatom coordination that can often lead to product mixtures in other systems. chemistryviews.org
Chemoselectivity: A robust hydroboration method must be compatible with a wide array of functional groups. Modern catalytic systems, both metal-based and metal-free, have shown excellent functional group tolerance. researchgate.netrsc.org For instance, titanium-catalyzed hydroboration is compatible with various aryl, alkyl, and heterocyclic groups. nih.gov The platinum-catalyzed protocol developed by McLaughlin and coworkers is particularly noteworthy for its tolerance of readily reducible functional groups such as nitro, ester, and sulfonate esters, which remain intact during the reaction. chemistryviews.org This high level of chemoselectivity allows for the synthesis of structurally diverse and complex vinyl boronates.
Palladium-Catalyzed Cross-Coupling Reactions for Alkenylboronate Formation
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provide a powerful and versatile route to alkenylboronates. nih.gov This methodology typically involves the reaction of an alkenyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org
This one-step procedure is effective for creating 1-alkenylboronic esters from various vinyl electrophiles. organic-chemistry.org A common catalyst system involves PdCl₂(dppf)·CH₂Cl₂ or PdCl₂(PPh₃)₂ in the presence of a base like potassium phenoxide or cesium carbonate. nih.govorganic-chemistry.org The reaction conditions can be optimized to achieve high yields and stereoselectivity, allowing for the synthesis of both (E)- and (Z)-1-alkenylboronates with high geometric purity. organic-chemistry.org The method tolerates a variety of functional groups and can be applied to electron-rich, electron-poor, and sterically hindered substrates. scispace.com
The choice of ligand is crucial for achieving high yields. For instance, in the coupling of (E)-octenylboronic acid pinacol ester with aryl bromides, SPhos was found to be the optimal ligand when used with K₂CO₃ as the base in DMF solvent. scispace.com This highlights the tunability of the catalytic system to achieve desired outcomes for specific substrates.
Table 3: Palladium-Catalyzed Synthesis of Alkenylboronates | Alkenyl Substrate | Boron Reagent | Catalyst/Ligand | Base | Yield | Reference | | --- | --- | --- | --- | --- | | 1-Alkenyl Halides/Triflates | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂ | Potassium Phenoxide | High | organic-chemistry.org | | Alkenyl Bromides | Potassium Alkyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | 49-95% | nih.gov | | (E)-octenylboronic acid pinacol ester | Aryl Bromides | Palladium / SPhos | K₂CO₃ | Moderate to Good | scispace.com |
Lithiation-Borylation Methodologies
The lithiation-borylation methodology is a powerful strategy for the stereocontrolled synthesis of complex organoboron compounds. nih.govbris.ac.uk The process involves the generation of a configurationally stable organolithium species, which is then trapped by a boronic ester. bris.ac.uk This reaction forms a boronate complex that undergoes a stereospecific 1,2-metalate rearrangement to yield a homologated boronic ester. nih.govbris.ac.uk
This reagent-controlled approach offers significant advantages, particularly in asymmetric synthesis. nih.gov Chiral lithiated carbamates, for example, can be used as carbenoid equivalents in conjunction with achiral boronic esters to produce chiral secondary boronic esters with high enantioselectivity. nih.govbris.ac.uk The resulting homologated boronic ester products are themselves ready for further iteration, enabling an "assembly-line synthesis" approach to build complex molecules with multiple contiguous stereocenters. nih.govresearchgate.net
The key features of this methodology are:
Lithiation: The organolithium species is generated under cryogenic conditions to ensure its chemical and configurational stability. bris.ac.uk
Borylation: The reaction with the boronic ester is rapid and occurs with stereospecificity. bris.ac.uk
1,2-Rearrangement: This step is completely stereospecific, proceeding via an antiperiplanar arrangement of the migrating group and the leaving group. bris.ac.uk
This method has been successfully applied to the synthesis of a wide range of chiral secondary and tertiary boronic esters, demonstrating its versatility and power in modern organic synthesis. nih.govbris.ac.uk
Iii. Reaction Chemistry and Transformations of Ethynylboronic Acid Derivatives
Cross-Coupling Reactions
Ethynylboronic acid and its derivatives, particularly its N-methyliminodiacetic acid (MIDA) ester, are versatile building blocks in organic synthesis. Their ability to participate in a variety of cross-coupling reactions makes them valuable reagents for the construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. sigmaaldrich.comlibretexts.org this compound derivatives, especially MIDA boronates, have proven to be highly effective coupling partners in these reactions. sigmaaldrich.comresearchgate.net The MIDA protecting group enhances the stability of the boronic acid, making it compatible with a wide range of reaction conditions, and allows for iterative cross-coupling strategies. sigmaaldrich.comresearchgate.netnih.gov
A powerful strategy for the rapid assembly of diverse heterocyclic compounds involves a tandem sequence of gold-catalyzed cycloisomerization followed by a Suzuki-Miyaura cross-coupling reaction. nih.gov This approach utilizes arylethynyl MIDA boronates to generate various aryl-substituted heterocycles without the need to isolate the intermediate heterocyclic MIDA boronate. nih.gov This methodology has been successfully applied to the synthesis of important classes of heterocycles, including:
Benzofurans: One-pot synthesis of substituted benzofurans can be achieved from 2-chlorophenols and terminal alkynes using a palladium catalyst system. researchgate.net This can be extended to a sequential one-pot synthesis of disubstituted benzofurans from dichlorophenols via the Suzuki-Miyaura cross-coupling of the intermediate chlorobenzofuran with boronic acids. researchgate.net The generation of benzofurans can also be achieved through a combination of Suzuki-Miyaura coupling and oxidative cyclization. nih.gov
Indoles: The synthesis of 2,4-disubstituted indoles can be accomplished in a one-pot process starting from N-tosyl-2,3-dichloroaniline. researchgate.net This involves an initial Sonogashira coupling followed by cyclization and subsequent Suzuki-Miyaura coupling. researchgate.net Indole-indole Suzuki couplings, while historically less common, are being developed for the synthesis of oligoindoles. acs.org The synthesis of 2-substituted indoles and indolines has also been developed using Suzuki-Miyaura coupling followed by a 5-endo-trig cyclization. nih.gov
Furopyridines and Pyrrolopyridines: A one-pot process involving the reaction of 2-iodophenols or 2-iodoanilines with this compound MIDA ester provides direct access to 2-heterocyclic MIDA boronates, which can be further functionalized. researchgate.netresearchgate.net This tandem Sonogashira-Hagihara coupling/cycloisomerization is facilitated by amidine and phosphazene bases. researchgate.netresearchgate.net
A key advantage of this tandem approach is that a single MIDA boronate alkyne precursor can be used to create a wide array of heterocycles with different aryl substituents by simply varying the aryl halide used in the Suzuki-Miyaura coupling step. nih.gov
Table 1: Tandem Reactions for Heterocycle Synthesis
| Starting Materials | Reaction Sequence | Heterocyclic Product | Key Features |
| Arylethynyl MIDA boronates, Aryl halides | Gold-catalyzed cycloisomerization / Suzuki-Miyaura coupling | Aryl-substituted heterocycles | Rapid assembly of diverse products from a single precursor without intermediate isolation. nih.gov |
| 2-Chlorophenols, Terminal alkynes, Boronic acids | Palladium-catalyzed Sonogashira coupling / Cyclization / Suzuki-Miyaura coupling | Disubstituted benzofurans | One-pot sequential synthesis. researchgate.net |
| N-Tosyl-2,3-dichloroaniline, Terminal alkynes, Boronic acids | Sonogashira coupling / Cyclization / Suzuki-Miyaura coupling | 2,4-Disubstituted indoles | One-pot synthesis. researchgate.net |
| 2-Iodophenols/2-Iodoanilines, this compound MIDA ester | Sonogashira-Hagihara coupling / Cycloisomerization | Furopyridines, Pyrrolopyridines | Direct access to 2-heterocyclic MIDA boronates. researchgate.netresearchgate.net |
The stability of MIDA boronates makes them exceptionally well-suited for iterative cross-coupling (ICC) strategies, enabling the systematic and modular synthesis of complex organic molecules. sigmaaldrich.comresearchgate.netnih.gov In this approach, a bifunctional building block containing both a halide and a MIDA-protected boronic acid is used. sigmaaldrich.com The halide can selectively undergo Suzuki-Miyaura coupling while the MIDA boronate remains intact. sigmaaldrich.com Subsequent deprotection of the MIDA group reveals the boronic acid, which can then participate in a second coupling reaction. sigmaaldrich.com This process can be repeated to build up complex structures in a controlled, step-wise manner.
This strategy has been instrumental in the synthesis of a variety of complex molecules and provides a general solution for handling unstable boronic acids. sigmaaldrich.comresearchgate.net The ethynyl (B1212043) MIDA boronate itself is a versatile starting material for creating a range of other MIDA boronate building blocks for use in ICC. researchgate.net
While this compound derivatives are primarily used in Suzuki-Miyaura couplings, they can be transformed into vinyl boronates, which can then participate in other types of cross-coupling reactions, such as the Mizoroki-Heck reaction. organic-chemistry.orgorganic-chemistry.org A palladium-catalyzed Mizoroki-Heck reaction between aryl triflates and vinyl boronates can produce α-vinyl boronates with high regioselectivity. organic-chemistry.org This selectivity is achieved through the use of specific ligands, such as a 1,5-diaza-3,7-diphosphacyclooctane (P2N2) ligand, and by controlling the reaction conditions. organic-chemistry.org
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds using copper catalysts. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of boronic acids with N-H or O-H containing compounds. organic-chemistry.org While the direct use of this compound in Chan-Lam couplings is less common, its derivatives can be employed in these transformations.
Copper-promoted cross-coupling reactions offer a milder alternative to palladium-catalyzed methods for certain transformations. researchgate.net These reactions can often be carried out at room temperature in the presence of air. organic-chemistry.org
Carbon-Oxygen (C-O) Coupling: Copper(II)-catalyzed C-O cross-coupling of potassium organotrifluoroborate salts with aliphatic alcohols is a known transformation. organic-chemistry.org Anhydrous Cu(OAc)2 has been used to mediate the O-arylation of aliphatic amino alcohols. scirp.org Furthermore, aerobic copper-promoted oxidative dehydrosulfurative C-O cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols has been reported. rsc.org
Carbon-Nitrogen (C-N) Coupling: Copper(II) acetate (B1210297) can catalyze the coupling of arylboronic acids with amines. organic-chemistry.org A simple copper-promoted N-monoalkylation of anilines using alkyl boronic acids has also been developed. organic-chemistry.org Additionally, copper-promoted dehydrosulfurative C-N cross-coupling with concomitant aromatization has been used for the synthesis of 2-aminopyrimidines. nih.gov A modular synthesis of substituted pyridines has been achieved through a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids. nih.gov
Table 2: Copper-Promoted Cross-Coupling Reactions
| Coupling Type | Substrates | Catalyst/Promoter | Product | Key Features |
| C-O Coupling | Potassium organotrifluoroborates, Aliphatic alcohols | Copper(II) catalyst | Alkyl-aryl/vinyl ethers | Alternative to palladium-catalyzed methods. organic-chemistry.org |
| C-O Coupling | Aliphatic amino alcohols, Aryltrifluoroborates | Anhydrous Cu(OAc)2 | Amino ethers | Microwave-assisted O-arylation. scirp.org |
| C-N Coupling | Arylboronic acids, Amines | Copper(II) acetate | Arylamines | Mild reaction conditions. organic-chemistry.org |
| C-N Coupling | Alkyl boronic acids, Anilines | Copper promoter | N-monoalkylated anilines | Selective monoalkylation. organic-chemistry.org |
Suzuki-Miyaura Coupling Applications
Hydrometallation and Related Additions
Hydrometallation reactions of this compound derivatives provide a route to vinylboronates, which are valuable synthetic intermediates. rsc.orgnih.gov The reaction of this compound MIDA ester (HC≡CBMIDA) with ruthenium complexes can lead to various organometallic species.
Specifically, the hydrometallation of HC≡CBMIDA with [RuHCl(CO)(PPh3)3] results in the formation of the coordinatively unsaturated σ-alkenyl complex [RuCl(CH=CHBMIDA)(CO)(PPh3)2]. rsc.orgnih.gov This product can then react further with various ligands to form coordinatively saturated complexes. rsc.orgnih.gov Throughout these transformations, the N→B dative bond within the MIDA substituent is maintained. rsc.orgnih.gov
Furthermore, the hydroboration of alkynes is a fundamental method for synthesizing vinylboronates. organic-chemistry.orgrsc.org Carboxylic acids have been found to catalyze the direct hydroboration of terminal and internal alkynes with pinacolborane. rsc.org This method has also been applied to the direct hydroboration of alkynylboronates. rsc.org
Table 3: Hydrometallation of this compound MIDA Ester
| Reagent | Product | Significance |
| [RuHCl(CO)(PPh3)3] | [RuCl(CH=CHBMIDA)(CO)(PPh3)2] | Formation of a σ-alkenyl complex. rsc.orgnih.gov |
| Pinacolborane (catalyzed by carboxylic acid) | Vinylboronates | Metal-free hydroboration of alkynes and alkynylboronates. rsc.org |
Organometallic Transformations and Complexation
This compound derivatives, particularly the N-methyliminodiacetic acid (MIDA) ester of this compound (HC≡CBMIDA), have been shown to react with a variety of transition metal complexes, leading to the formation of novel organometallic structures.
The reaction of HC≡CBMIDA with various ruthenium complexes has been explored, yielding the first isolated examples of σ-alkynyl, σ-alkenyl, and vinylidene complexes that feature a four-coordinate boron substituent. rsc.orgnih.gov In these reactions, the transannular N→B dative bond within the MIDA substituent is consistently retained. rsc.orgnih.gov
For instance, reacting HC≡CBMIDA with [RuH(S₂CNR₂)(CO)(PPh₃)₂] (where R = Me, Et) results in the formation of the alkynyl complexes [Ru(C≡CBMIDA)(S₂CNR₂)(CO)(PPh₃)₂]. rsc.orgnih.gov Similarly, the reaction with [Ru(CO)₂(PPh₃)₃] produces the hydrido-alkynyl complex [RuH(C≡CBMIDA)(CO)₂(PPh₃)₂], which can be further converted to [Ru(C≡CBMIDA)Cl(CO)₂(PPh₃)₂] upon treatment with chloroform. rsc.orgnih.gov
Hydrometallation of HC≡CBMIDA with [RuHCl(CO)(PPh₃)₃] leads to the coordinatively unsaturated σ-alkenyl complex [RuCl(CH=CHBMIDA)(CO)(PPh₃)₂]. rsc.orgnih.gov This complex can subsequently react with various ligands such as carbon monoxide (CO), 2,4,6-trimethylphenyl isocyanide (CNC₆H₂Me₃-2,4,6), [Et₂NH₂][S₂CNEt₂], or K[HB(pz)₃] (where pz = pyrazol-1-yl) to form coordinatively saturated complexes. rsc.orgnih.gov
The interaction of this compound MIDA ester with specific ruthenium precursors directly leads to the formation of various organometallic complexes where the boron atom maintains its four-coordinate geometry. rsc.orgnih.gov
σ-Alkynyl Complexes: As detailed previously, reactions with ruthenium hydrido and carbonyl complexes readily afford stable σ-alkynyl ruthenium complexes. rsc.orgnih.gov Another route to a neutral alkynyl derivative, [Ru(C≡CBMIDA)Cl(dppe)₂], involves the deprotonation of a vinylidene salt with triethylamine (B128534) (Et₃N). rsc.orgnih.gov
σ-Alkenyl Complexes: The hydrometallation of HC≡CBMIDA by [RuHCl(CO)(PPh₃)₃] is a key step in forming the σ-alkenyl complex [RuCl(CH=CHBMIDA)(CO)(PPh₃)₂]. rsc.orgnih.gov This species serves as a precursor to a range of coordinatively saturated σ-alkenyl complexes through ligand addition reactions. rsc.orgnih.gov
Vinylidene Complexes: The reaction of HC≡CBMIDA with [RuCl(dppe)₂]PF₆ results in the formation of the vinylidene salt [RuCl(=C=CHBMIDA)(dppe)₂]PF₆. rsc.orgnih.govresearchgate.net This demonstrates the ability of the this compound derivative to rearrange upon coordination to a suitable metal center.
| Ruthenium Precursor | Reactant | Resulting Complex Type | Specific Product Example |
|---|---|---|---|
| [RuH(S₂CNR₂)(CO)(PPh₃)₂] | HC≡CBMIDA | σ-Alkynyl | [Ru(C≡CBMIDA)(S₂CNR₂)(CO)(PPh₃)₂] |
| [Ru(CO)₂(PPh₃)₃] | HC≡CBMIDA | σ-Alkynyl (hydrido) | [RuH(C≡CBMIDA)(CO)₂(PPh₃)₂] |
| [RuHCl(CO)(PPh₃)₃] | HC≡CBMIDA | σ-Alkenyl | [RuCl(CH=CHBMIDA)(CO)(PPh₃)₂] |
| [RuCl(dppe)₂]PF₆ | HC≡CBMIDA | Vinylidene | [RuCl(=C=CHBMIDA)(dppe)₂]PF₆ |
Other Notable Synthetic Transformations
Beyond hydroboration and organometallic complexation, this compound derivatives participate in a range of other synthetically valuable reactions, including radical additions and cycloadditions.
The carbon-carbon triple bond of this compound derivatives is susceptible to radical additions. An iron-catalyzed addition of alkyl radicals to this compound pinacol (B44631) ester has been developed for the Z-selective synthesis of vinyl boronates. epfl.ch In this process, alkyl radicals are generated from alkyl halides under reductive conditions using an Fe(II) catalyst and zinc. epfl.ch The method is particularly effective for tertiary and secondary alkyl iodides. epfl.ch The resulting Z-vinyl boronates can be readily transformed into other Z-alkenes. epfl.ch
The proposed mechanism involves the generation of an alkyl radical via the reaction of an alkyl halide with an Fe(I) species. epfl.ch This radical then adds to the this compound pinacol ester to form a vinyl radical, which recombines with Fe(I) to yield an Fe(II) vinyl intermediate. epfl.ch Subsequent transmetalation to Zn(II) and protonation affords the cis-alkene product. epfl.ch
This compound derivatives are valuable substrates in cycloaddition and cycloisomerization reactions, often catalyzed by transition metals like gold. researchgate.net Homogeneous gold catalysts are effective in activating the π-system of alkynes for the synthesis of various heterocyclic compounds. researchgate.net
A one-pot tandem process involving Sonogashira-Hagihara coupling and cycloisomerization of this compound MIDA ester with 2-iodophenols or 2-iodoanilines provides direct access to 2-substituted benzofurans and indoles. researchgate.netresearchgate.net Gold-catalyzed tandem processes have also been employed in the synthesis of various aryl-substituted heterocycles from a single MIDA boronate alkyne precursor. researchgate.net
Furthermore, this compound MIDA ester can be used to generate amphoteric borylketenimines. nih.govscholaris.ca The reaction of ethynyl MIDA boronate with sulfonyl azides, catalyzed by copper(I) iodide, produces these versatile intermediates. nih.govscholaris.ca These borylketenimines can be trapped in situ with various nucleophiles, such as imines and salicylaldehyde (B1680747) derivatives, to synthesize a range of novel borylated heterocycles, including azetidimines and iminocoumarins, with high chemo- and regioselectivity. nih.govscholaris.ca
| Reaction Type | Starting Materials | Catalyst/Reagent | Key Intermediate | Product Class |
|---|---|---|---|---|
| Tandem Sonogashira-Hagihara Coupling/Cycloisomerization | This compound MIDA ester, 2-iodophenols/anilines | Palladium/Copper | Coupled alkyne | 2-Heterocyclic MIDA boronates (e.g., benzofurans, indoles) |
| Gold-Catalyzed Tandem Cycloisomerization/Suzuki Coupling | Arylethynyl MIDA boronates | Gold(I) complex | Vinyl-gold species | Aryl-substituted heterocycles |
| Amphoteric Borylketenimine Synthesis | This compound MIDA ester, sulfonyl azides | Copper(I) iodide | Borylketenimine | Borylated azetidimines, iminocoumarins, etc. |
Functional Group Interconversions with Protected Ethynylboronates
Protected ethynylboronates serve as versatile starting materials for various functional group interconversions. Often, the triple bond is first transformed into a double bond, creating a vinylboronate intermediate, which then undergoes further reactions. This two-step strategy broadens the synthetic utility of ethynylboronates.
Reduction to Vinylboronates
A common preliminary step is the reduction of the ethynyl group to a vinyl group. For instance, the reduction of this compound TIDA (tetramethyl N-methyliminodiacetic acid) ester furnishes the corresponding vinylboronic acid TIDA ester. nih.gov This transformation is crucial as it opens the door to a variety of subsequent reactions that are characteristic of alkenes.
Epoxidation
The vinylboronates derived from ethynylboronates can be subjected to epoxidation. The resulting epoxide ring is a valuable functional group for further synthetic manipulations. For example, vinylboronic acid TIDA ester, obtained from the reduction of its ethynyl precursor, readily participates in epoxidation reactions. nih.gov Similarly, cyclobutene-derived boronates, which are synthesized through photochemical [2+2] cycloaddition of alkynyl boronates, can undergo epoxidation. nih.gov
Grubbs Metathesis
Vinylboronic acid TIDA ester is also a suitable substrate for Grubbs metathesis, a powerful carbon-carbon bond-forming reaction. nih.gov This demonstrates that the boronate group is well-tolerated under these catalytic conditions, allowing for the construction of more complex olefinic structures. Olefin metathesis reactions, in general, utilize metal-carbene complexes (like Grubbs' catalysts) to form new C-C bonds. rsc.orgmnstate.eduorganic-chemistry.orglibretexts.org
Halogenation
Halogenation of ethynylboronates can proceed either on the triple bond or, after reduction, on the resulting double bond. Light-initiated radical addition of bromine to dibutyl ethynylboronate yields dibutyl 1,2-dibromovinylboronate. wikipedia.org In contrast, polar addition of bromine to vinylboronates occurs rapidly to form the corresponding 1,2-dibromoalkylboronate. wikipedia.org Furthermore, this compound TIDA ester can be converted to E- and Z-2-bromovinylboronic acid TIDA esters with high stereocontrol. nih.gov
Reductive Amination
Reductive amination is a fundamental method for synthesizing amines from carbonyl compounds. orgsyn.orgacs.org While direct reductive amination involving ethynylboronates is not common, functionalized boronate building blocks, such as those with TIDA esters, tolerate standard reductive amination conditions well. nih.gov This allows for the incorporation of amine functionalities into molecules containing boronate esters, which can be derived from this compound precursors. The reaction typically involves the formation of an imine or iminium ion from a carbonyl and an amine, which is then reduced in situ. acs.org
Aldol (B89426) Reactions
Aldol reactions are a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds. Similar to reductive amination, boronate esters like TIDA boronates are compatible with conditions used for Evans aldol reactions. nih.gov This compatibility allows for the stereocontrolled synthesis of complex structures bearing both the boronate functionality and the products of aldol addition.
Olefinations
Protected ethynylboronates are precursors to vinylboronates, which can participate in various olefination reactions. For example, vinylboronic acid TIDA ester can undergo Takai olefination. nih.gov This highlights the robustness of the TIDA boronate group under these reaction conditions and its utility in complex molecule synthesis.
Table 1: Functional Group Interconversions of Ethynylboronate Derivatives
| Starting Material | Reaction | Reagents/Conditions | Product | Reference |
| This compound TIDA ester | Reduction | - | Vinylboronic acid TIDA ester | nih.gov |
| Vinylboronic acid TIDA ester | Epoxidation | - | Epoxidized vinylboronic acid TIDA ester | nih.gov |
| Vinylboronic acid TIDA ester | Grubbs Metathesis | Grubbs' catalyst | Metathesis product | nih.gov |
| Dibutyl ethynylboronate | Bromination | Br₂, light | Dibutyl 1,2-dibromovinylboronate | wikipedia.org |
| This compound TIDA ester | Halogenation | - | E- and Z-2-Bromovinylboronic acid TIDA esters | nih.gov |
| TIDA boronate building block | Reductive Amination | Standard conditions | Aminated product | nih.gov |
| TIDA boronate building block | Evans Aldol Reaction | Standard conditions | Aldol addition product | nih.gov |
| Vinylboronic acid TIDA ester | Takai Olefination | - | Olefination product | nih.gov |
Olefination Reactions (e.g., Stork-Zhao-Wittig Olefination for Z-Iodoalkenes)
Olefination reactions are critical for the synthesis of alkenes from carbonyl compounds. The Wittig reaction and its variants are among the most powerful methods for this transformation. A particularly useful modification is the Stork-Zhao-Wittig olefination, which provides a highly stereoselective route to (Z)-iodoalkenes.
The Stork-Zhao-Wittig olefination involves the reaction of an aldehyde with iodomethylenetriphenylphosphorane, which is generated in situ. This reaction is highly effective for producing (Z)-vinyl iodides, often with excellent stereoselectivity, especially at low temperatures. While the original method often employed HMPA, modern protocols have been developed that avoid this carcinogenic additive.
These (Z)-iodoalkenes are valuable synthetic intermediates. They can be used in cross-coupling reactions or converted into other functional groups. A significant application is their conversion to (Z)-vinylboronic acid esters. This is typically achieved through a lithium-iodine exchange followed by quenching with a borate (B1201080) ester. This two-step sequence, starting from an aldehyde, allows for the stereospecific synthesis of (Z)-alkenylboronates.
For example, para-methoxybenzaldehyde can be converted to the corresponding (Z)-iodoalkene with high selectivity (Z:E = 97:3) using the Stork-Zhao-Wittig protocol in THF. This (Z)-iodoalkene can then be treated with n-butyllithium to generate the vinyllithium (B1195746) species, which subsequently reacts with isopropoxyboronic acid pinacol ester to afford the (Z)-vinylboronic acid pinacol ester in good yield and with retention of the double bond geometry. This methodology provides an indirect but highly effective route from aldehydes to (Z)-alkenylboronates, which are derivatives accessible from the this compound family.
Table 2: Synthesis of a (Z)-Vinylboronic Acid Pinacol Ester via Stork-Zhao-Wittig Olefination
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Stereoselectivity (Z:E) | Reference |
| 1 | p-Methoxybenzaldehyde | 1. NaHMDS, THF, -78 °C2. ICH₂PPh₃I | 1-Iodo-2-(4-methoxyphenyl)ethene | 72% | 97:3 | |
| 2 | 1-Iodo-2-(4-methoxyphenyl)ethene | 1. n-BuLi, Et₂O, -78 °C2. i-PrOB(pin) | (Z)-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester | 85% | >95:5 |
Iv. Mechanistic Investigations of Ethynylboronic Acid Reactivity
Elucidation of Catalytic Cycles
The catalytic cycles involving ethynylboronic acid derivatives are diverse, encompassing radical, metal-mediated, and organocatalytic pathways.
Radical-based mechanisms are significant in the reactivity of this compound derivatives. A prominent example is the Fe-catalyzed addition of alkyl radicals to this compound pinacol (B44631) ester, which proceeds with high Z-selectivity, particularly for tertiary and secondary alkyl iodides organic-chemistry.orgepfl.chorganic-chemistry.org. This transformation initiates with the generation of an alkyl radical from an alkyl halide via an Fe(I) species. The alkyl radical then adds to the this compound derivative, forming a vinyl radical intermediate that is stabilized by the adjacent aryl group. Subsequent recombination with Fe(I) yields an Fe(II) vinyl intermediate, which undergoes transmetallation and protonation to furnish the Z-vinyl boronate product epfl.ch.
The concept of α-borylvinyl radicals is also central to constructing complex alkenylborons researchgate.netresearchgate.netresearchgate.net. These intermediates are stabilized by the electron-donating effect of the adjacent boron atom's empty p-orbital researchgate.net. In certain reactions, these radicals can undergo radical-polar crossover , characterized by a 1,2-boryl-anion shift from boron to the α-carbon of the sp² center researchgate.net. While Giese-type radical addition to alkenylboron compounds often involves an α-boryl radical, specific instances with this compound derivatives under iron catalysis have been documented researchgate.netresearchgate.net.
Furthermore, single-electron oxidation can initiate pathways leading to carbocation intermediates adjacent to the boronate group, which are subsequently quenched via 1,2-metalate shifts researchgate.net. In broader organoboron chemistry, diaryl boron radicals, generated via single-electron oxidation of electron-rich aryl moieties, can participate in reactions involving aryl shifts and subsequent capture by other species acs.org.
Palladium-Catalyzed Reactions: Palladium catalysis is fundamental to many cross-coupling reactions involving boronic acids. The general catalytic cycle typically involves:
Oxidative Addition: A Pd(0) species inserts into an organic halide or pseudohalide bond.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step often involves the formation of an "ate" complex via interaction with a base, which then facilitates the transfer to palladium sigmaaldrich.comuwindsor.cafrontiersin.orgprinceton.edu.
Reductive Elimination: The two organic fragments coupled on the palladium(II) center are eliminated, regenerating the Pd(0) catalyst uwindsor.ca.
Specific applications include the Pd-catalyzed conjugate addition of arylboronic acids to enones, where the rate- and stereoselectivity-determining step is often carbopalladation (alkene insertion) of an arylpalladium(II) intermediate nih.gov. Palladium also facilitates Mizoroki-Heck reactions between aryl triflates and vinyl boronates, forming α-vinyl boronates regioselectively organic-chemistry.org. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, is significantly enabled by the use of MIDA-protected this compound esters, which offer enhanced stability and controlled reactivity sigmaaldrich.comresearchgate.net.
Gold-Catalyzed Reactions: Gold(I) complexes are potent catalysts for the electrophilic activation of alkynes, facilitating a range of hydrofunctionalization and cycloisomerization reactions mdpi.comnih.gov. The general mechanism involves the coordination of the alkyne to a cationic gold center, activating it for nucleophilic attack. This is followed by the formation of a gold-vinyl intermediate and subsequent proton transfer or protonolysis mdpi.com. Gold catalysis also promotes intramolecular cyclizations where an activated alkyne is attacked by a tethered nucleophile mdpi.combeilstein-journals.org. In some instances, gold catalysis can lead to the formation of boron enolates from this compound derivatives via protodesilylation ucl.ac.uk.
Ruthenium-Mediated Processes: Ruthenium catalysts, such as Ru hydride pincer complexes, can mediate the anti-Markovnikov addition of pinacolborane to terminal alkynes, yielding Z-vinylboronates. This process is thought to involve the rearrangement of a coordinated alkyne to a Z-vinylidene intermediate organic-chemistry.org. Ruthenium complexes also function as photocatalysts in radical addition reactions researchgate.net.
Iron-Catalyzed Processes: As highlighted in the radical mechanisms section, iron catalysis is crucial for the addition of alkyl radicals to this compound derivatives organic-chemistry.orgepfl.chorganic-chemistry.org.
Table 1: Key Metal-Catalyzed Transformations of this compound Derivatives
| Metal | Reaction Type | Key Mechanistic Step(s) | Substrate Example (this compound Derivative) | Citation(s) |
| Pd | Conjugate Addition | Carbopalladation | Arylboronic acid | nih.gov |
| Pd | Mizoroki-Heck Reaction | Oxidative Addition, Transmetalation, Reductive Elimination | Vinyl boronate | organic-chemistry.org |
| Pd | Suzuki-Miyaura Coupling | Transmetalation (MIDA cleavage), Reductive Elimination | This compound MIDA ester | sigmaaldrich.comresearchgate.net |
| Au | Alkyne Hydrofunctionalization (e.g., Hydration) | Alkyne activation, Nucleophilic attack, Proton transfer | This compound derivative | mdpi.comnih.gov |
| Au | Cycloisomerization | Intramolecular nucleophilic attack on activated alkyne | This compound derivative | mdpi.combeilstein-journals.org |
| Ru | Hydroboration | Alkyne rearrangement to vinylidene | Terminal alkyne | organic-chemistry.org |
| Fe | Radical Addition | Alkyl radical generation and addition | This compound pinacol ester | organic-chemistry.orgepfl.ch |
Brønsted Acid Catalysis: Brønsted acids are effective catalysts by protonating substrates, thereby enhancing electrophilicity. For example, in esterification or hydrolysis, protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack libretexts.orgwikipedia.orgrsc.org. Boronic acids themselves can act as catalysts, often functioning as Lewis acids, but can also exhibit or facilitate Brønsted acid catalysis nih.govpkusz.edu.cn. They can activate carboxylic acids by forming acyloxyboronic acid intermediates, which are more reactive towards nucleophiles like amines in amide bond formation ucl.ac.uknih.govpkusz.edu.cn. This activation can be enhanced by the presence of Lewis basic groups on the boronic acid catalyst, enabling dual activation modes nih.gov.
Carboxylic Acid Catalysis: Boronic acids are known to activate carboxylic acids, promoting reactions such as amide bond formation through the generation of acyloxyboronic acid intermediates ucl.ac.uknih.govpkusz.edu.cn.
Phosphine (B1218219) Catalysis: While direct organocatalytic applications of phosphines with this compound are not extensively detailed in the provided literature, phosphine ligands are frequently employed in palladium-catalyzed reactions to modulate catalyst activity and selectivity uwindsor.ca.
Stereochemical Control Mechanisms in Bond-Forming Reactions
Stereochemical control in reactions involving this compound derivatives is achieved through various catalytic strategies. In palladium-catalyzed conjugate addition , enantioselectivity is often dictated by steric interactions within the transition state of the carbopalladation step. The precise arrangement of substituents on the chiral ligand and the substrate influences the preferred facial attack, leading to enantiomerically enriched products nih.gov. The use of chiral ligands is therefore paramount for achieving high enantioselectivity in these transformations organic-chemistry.orgnih.gov.
Radical additions can also exhibit significant stereoselectivity. For instance, the Fe-catalyzed addition of alkyl radicals to this compound pinacol ester is highly Z-selective organic-chemistry.orgepfl.ch. Mechanistic investigations suggest that this selectivity arises from the preferred cis-arrangement of aryl and alkyl groups within an Fe(II) vinyl intermediate formed during the catalytic cycle epfl.ch.
In broader organocatalytic contexts, chiral Lewis acids or Brønsted acids can control stereochemistry by orienting substrates through hydrogen bonding or coordination, thereby directing the approach of reactants nih.govcsic.esrsc.org. For example, chiral phosphoric acids can mediate enantioselective organocatalytic reactions by activating substrates via hydrogen bonding interactions csic.es.
Table 2: Stereochemical Control in this compound Reactions
| Reaction Type | Catalyst/Ligand System | Stereochemical Outcome | Key Control Element | Citation(s) |
| Pd-Catalyzed Conjugate Addition | Pd / Chiral PyOx ligand | Enantioselective | Steric repulsion in carbopalladation transition state | nih.gov |
| Fe-Catalyzed Alkyl Radical Addition | Fe catalyst | Z-selective | cis-arrangement in Fe(II) vinyl intermediate | organic-chemistry.orgepfl.ch |
| Asymmetric Radical Difunctionalization of Alkynes | Ni-catalyzed | Enantioselective | Boron-stabilized vinyl radical intermediate | researchgate.netresearchgate.net |
| Brønsted Acid Catalysis (General) | Chiral Brønsted Acids (e.g., phosphoric acids) | Enantioselective | Hydrogen bonding, substrate orientation | csic.esrsc.org |
Intermediate Characterization and Reactivity (e.g., α-Borylvinyl Radicals, Boron Enolates, Phosphonium Allenoxyboranes)
α-Borylvinyl Radicals are critical intermediates in reactions involving this compound derivatives, exhibiting unique reactivity due to stabilization by the adjacent boron atom's empty p-orbital researchgate.netresearchgate.netresearchgate.net. These radicals can participate in radical-polar crossover events, involving a 1,2-boryl-anion shift from boron to the α-carbon researchgate.net. Their generation is often facilitated by transition metal catalysts or photocatalysts researchgate.netresearchgate.netresearchgate.net.
Boron enolates can be generated from this compound derivatives under specific catalytic conditions, such as gold-catalyzed protodesilylation reactions ucl.ac.uk. These intermediates are highly reactive species in subsequent bond-forming processes.
Information regarding phosphonium allenoxyboranes as specific intermediates derived from this compound was not found in the provided search results.
Role of Protecting Groups in Reactivity and Stability Modulation (e.g., MIDA, TIDA)
Boronic acids are often sensitive to various reaction conditions, necessitating the use of protecting groups to modulate their reactivity and enhance stability. N-methyliminodiacetic acid (MIDA) boronates are widely employed for this purpose sigmaaldrich.comresearchgate.netnih.gov. MIDA protection converts the sp2-hybridized boron atom to an sp3-hybridized center, significantly attenuating its reactivity, particularly towards transmetalation in Suzuki-Miyaura coupling reactions sigmaaldrich.comnih.gov. MIDA boronates are bench-top stable, compatible with chromatography, and unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures sigmaaldrich.com. The protection is reversible, allowing for the release of the active boronic acid under mild aqueous basic conditions sigmaaldrich.comnih.gov. This reversibility enables iterative cross-coupling strategies, analogous to peptide synthesis nih.gov. This compound MIDA ester is a commercially available example used in various transformations uit.noresearchgate.net.
TIDA (N,N-bis(2-hydroxybenzyl)methylamine) boronates also offer robust protection nih.gov. TIDA boronates provide steric shielding that suppresses nucleophilic attack on carbonyl carbons and are stable towards many transformations, including Csp3-Csp3 bond-forming reactions, even with highly reactive reagents like tBuLi nih.gov. Like MIDA boronates, TIDA boronates can be cleaved under protic or aqueous conditions, albeit sometimes at elevated temperatures nih.gov. Reduction of this compound TIDA ester has been shown to yield the corresponding vinylboronic acid TIDA ester, which can then participate in further reactions like epoxidation and metathesis nih.gov.
Table 3: Comparison of MIDA and TIDA Protecting Groups for Boronic Acids
| Property | MIDA Boronates | TIDA Boronates | Citation(s) |
| Stability | Bench-top stable, stable to air, chromatography, anhydrous conditions | Stable to various reactions, including Csp3-Csp3 bond-forming reactions | sigmaaldrich.comnih.govnih.gov |
| Reactivity Modulation | Attenuates reactivity (sp3 hybridization), unreactive to transmetalation | Suppresses nucleophilic attack, tolerant to reactive reagents (e.g., tBuLi) | sigmaaldrich.comnih.govnih.gov |
| Deprotection | Mild aqueous base | Protic or aqueous conditions, potentially at elevated temperatures | sigmaaldrich.comnih.govnih.gov |
| Key Applications | Iterative Suzuki-Miyaura coupling, synthesis of complex building blocks | Versatile protection, synthesis of complex molecules | sigmaaldrich.comnih.govnih.gov |
| This compound Derivative Example | This compound MIDA ester | This compound TIDA ester | uit.noresearchgate.netnih.gov |
Compound List:
this compound
this compound pinacol ester
this compound MIDA ester
this compound TIDA ester
Vinylboronic acid TIDA ester
V. Theoretical and Computational Studies on Ethynylboronic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone in understanding the complex reaction pathways and mechanistic details involving ethynylboronic acid systems. These calculations allow researchers to map potential energy surfaces, identify key intermediates, and determine activation energies for various transformations.
Reaction Pathway Elucidation and Mechanism Probing
DFT calculations have been instrumental in unraveling the mechanisms of numerous reactions involving this compound derivatives. For instance, in the context of ZnBr₂-catalyzed dehydrogenative borylation of terminal alkynes, DFT studies have elucidated pathways involving this compound pinacol (B44631) ester, identifying a four-member ring transition state njfu.edu.cn. Similarly, for ruthenium-catalyzed cross-cyclotrimerization reactions, DFT computations have shed light on the reaction course and the origins of regioselectivity when alkynylboronates are involved cnr.it.
In transition metal-free hydroboration reactions, DFT has proposed stepwise ionic mechanisms for this compound pinacol ester, involving the formation of borenium cations and vinyl carbocation intermediates, followed by hydride transfer rsc.org. Computational studies have also supported radical-mediated pathways in reactions involving this compound derivatives, providing rationales for observed diastereoselectivities researchgate.net. Furthermore, DFT has been used to investigate the mechanisms of Ni-catalyzed radical relayed reductive coupling reactions, detailing catalytic cycles and potential intermediates nih.gov. Studies on the synthesis of double-headed nucleosides have also utilized DFT to explore the structural and electronic properties of systems incorporating this compound MIDA ester beilstein-journals.org.
Transition State Analysis
A critical aspect of mechanistic studies is the analysis of transition states, which represent the highest energy points along a reaction pathway. DFT calculations have been employed to characterize these transition states for reactions involving this compound systems. For example, a four-member ring transition state has been identified in the context of this compound pinacol ester transformations njfu.edu.cn. In broader studies on boron ate complexes, DFT has been used to analyze transition states involved in radical-induced 1,2-migrations, contributing to the understanding of radical-ionic mechanistic dichotomies researchgate.net. Mechanistic proposals for catalytic cycles, such as those in nickel-catalyzed reactions, also implicitly involve the characterization of transition states nih.gov.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing electron distribution and bonding within molecules. QTAIM analyses, often performed on experimentally determined X-ray crystal structures, have been applied to this compound derivatives to understand their electronic properties. For instance, QTAIM-based charge density analysis on TIDA (tetramethyl N-methyliminodiacetic acid) boronates, including this compound TIDA ester, has revealed significant electron redistribution nih.gov. This redistribution has been linked to increased covalency of the N–B bond, contributing to the observed stability of these compounds nih.gov. QTAIM analysis has also been mentioned in the context of hydroboration mechanisms, suggesting its utility in understanding bond formations and electronic interactions rsc.org.
Electronic Structure and Bonding Analysis
Investigations into the electronic structure and bonding of this compound systems are crucial for explaining their reactivity and stability. DFT and QTAIM analyses have provided key insights in this area. Specifically, studies on TIDA boronates, including this compound TIDA ester, have indicated that hyperconjugation plays a significant role in redistributing electron density. This electron redistribution enhances the covalency of the N–B bond, thereby increasing its resistance to hydrolysis nih.gov. Such electronic effects are fundamental to understanding the chemical behavior and potential applications of these boronic acid derivatives.
Prediction of Reactivity and Selectivity
Computational studies, particularly DFT, are vital for predicting the reactivity and selectivity of this compound systems in various chemical transformations. DFT calculations have been used to elucidate the origins of regioselectivity in reactions like the cross-cyclotrimerization of alkynes with alkynylboronates cnr.it. Furthermore, computational studies have revealed pathways that dictate stereoselectivity, such as the direct SN2 pathway in the alkylation of vinylcopper intermediates researchgate.netresearchgate.net.
In the context of hydroboration, DFT has been employed to predict outcomes, with studies suggesting that specific catalytic pathways can lead to high regio- and stereoselectivity rsc.orgorganic-chemistry.org. For example, Fe-catalyzed addition of alkyl radicals to ethynyl (B1212043) this compound pinacol ester has been shown to yield Z-vinyl boronates with high stereoselectivity researchgate.net. Similarly, nickel-catalyzed reactions involving ethynyl-azaborines have demonstrated high enantioselectivity, attributed to the generation and transformation of boron-stabilized vinyl radicals nih.gov. Computational models, including those considering steric and electronic effects of ligands, are also used to predict and control stereoselectivity in cross-coupling reactions involving boronic acids, although alkynyl boronic reagents have sometimes shown limited reactivity in such contexts nih.gov. Fluorescence quenching experiments have also been utilized in conjunction with computational studies to propose mechanisms for modulating reactivity researchgate.net.
Vi. Advanced Applications in Organic Synthesis and Materials Science
Modular and Iterative Synthesis Strategies
The concept of modular and iterative synthesis allows for the systematic and efficient construction of complex molecules from simple, bifunctional building blocks. Boronic acids, particularly their protected forms, are central to these strategies.
A significant advance in chemical synthesis has been the development of automated processes for iterative C-C bond formation. One powerful strategy relies on the Suzuki-Miyaura cross-coupling of bifunctional halo-N-methyliminodiacetic acid (MIDA) boronate building blocks. chemrxiv.org MIDA boronates serve as robust, air-stable protected forms of boronic acids that can be easily cleaved under mild basic conditions. dokumen.pub This protection/deprotection sequence is crucial for iterative synthesis, allowing for controlled, sequential bond formation. dokumen.pub
In 2015, a fully automated small molecule synthesizer was developed based on this iterative cross-coupling strategy. chemrxiv.org This platform has since been expanded to automate the iterative formation of C(sp3)-C bonds, demonstrating its utility in creating complex molecular architectures that were previously challenging to access. chemrxiv.org Ethynylboronic acid MIDA ester is an example of a building block that fits within this synthetic paradigm, offering a stable, protected version of the reactive this compound moiety for use in automated, iterative synthetic sequences. dokumen.pubachemblock.com
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.net The Petasis borono-Mannich reaction is a prominent MCR that involves the reaction of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce highly functionalized amines. researchgate.netnih.gov
This reaction is exceptionally versatile, and the scope of the nucleophilic partner includes alkenylboronic acids. organic-chemistry.org The reaction typically proceeds through the condensation of the amine and aldehyde to form an iminium ion. researchgate.net An adjacent hydroxyl group on the carbonyl component can activate the boronic acid, facilitating an intramolecular transfer of the organic group from the boron to the electrophilic imine carbon. researchgate.net This process has been used to prepare a diverse range of small organic molecules, including unnatural α-amino acids and various heterocyclic structures. researchgate.netorganic-chemistry.org
Recent research has demonstrated the one-step synthesis of stereogenic-at-boron fluorophores (BOSPYR) through a multicomponent reaction involving boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. rsc.org These reactions highlight the modularity and efficiency of using boronic acid derivatives to rapidly generate molecular complexity. rsc.org
| Petasis Reaction Components & Products | |
| Component 1 | Amine (Primary or Secondary) researchgate.net |
| Component 2 | Carbonyl (e.g., Aldehyde, Glyoxylic acid) researchgate.netorganic-chemistry.org |
| Component 3 | Organoboronic Acid (e.g., Aryl-, Alkenylboronic acid) organic-chemistry.org |
| Typical Product | Substituted Amines, α-Amino Acids nih.govorganic-chemistry.org |
| Key Feature | High atom economy and modularity researchgate.net |
Stereoselective Synthesis of Complex Molecular Architectures
Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of pharmaceuticals and natural products. numberanalytics.com this compound and its derivatives are valuable tools in stereoselective synthesis, enabling the construction of complex molecules with high precision. kaust.edu.sa
A nickel-catalyzed cascade reaction has been developed for the synthesis of all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. kaust.edu.sa This method involves a one-step difunctionalization of internal alkynes through the simultaneous addition of both an aryl group (from a boronic acid) and an acyl group. kaust.edu.sa The proposed mechanism involves the initial transmetalation of the nickel complex with the boronic acid to form an aryl-Ni intermediate, which then adds across the alkyne. kaust.edu.sa The properties of the phosphine (B1218219) ligands are crucial for achieving the high regio- and stereocontrol observed in this process. kaust.edu.sa
Furthermore, the Petasis reaction can be adapted to achieve high levels of diastereoselectivity and enantioselectivity, providing access to amines with multiple stereogenic centers. nih.gov The ability to use alkenylboronic acids in these transformations allows for the stereocontrolled introduction of alkyne functionalities into complex molecular scaffolds. organic-chemistry.org Such methods are powerful tools for chemists to build intricate molecules from simpler, readily available starting materials. libguides.com
Preparation of Functional Materials
The unique properties of the ethynyl (B1212043) and boronic acid groups make them ideal for incorporation into advanced materials, imparting specific functions such as luminescence or enabling sequential assembly.
Researchers have successfully synthesized platinum nanoparticles functionalized with 4-ethynylphenylboronic acid pinacol (B44631) ester (Pt–EPBAPE). acs.orgacs.org The synthesis involves a simple chemical reduction of a platinum salt in the presence of the boronic acid ester. acs.org The ethynyl moieties self-assemble onto the platinum surface, forming conjugated Pt–C≡ bonds at the metal-ligand interface. acs.org
A key feature of these functionalized nanoparticles is their apparent photoluminescence. acs.orgacs.org This luminescence is significantly quenched upon the addition of fluoride (B91410) ions (F⁻). acs.org The high selectivity for fluoride over other anions like Cl⁻, Br⁻, and I⁻ is attributed to the specific and strong affinity of the boronic acid moiety for fluoride. acs.org The binding of fluoride converts the boron center from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, which disrupts the intraparticle charge delocalization and diminishes the photoluminescence. acs.org This selective response makes these nanoparticles promising candidates for fluoride ion sensing applications.
| Properties of Pt–EPBAPE Nanoparticles | |
| Functionalizing Agent | 4-Ethynylphenylboronic acid pinacol ester acs.org |
| Bonding | Conjugated Pt–C≡ bonds at the metal-ligand interface acs.org |
| Key Property | Apparent Photoluminescence acs.org |
| Sensing Capability | Selective quenching of photoluminescence by Fluoride (F⁻) ions acs.org |
| Mechanism of Sensing | F⁻ binding leads to Bsp² to Bsp³ conversion, disrupting charge delocalization acs.org |
For the construction of complex, multifunctional molecules and materials, it is often necessary to perform sequential reactions at different sites within a single building block. Mono-protected polyborylated building blocks are designed for this purpose. By protecting one boronic acid group in a molecule that contains multiple boryl functionalities, chemists can direct reactions to the unprotected sites.
N-methyliminodiacetic acid (MIDA) esters are widely used as protecting groups for boronic acids. dokumen.pub They are stable to various reaction conditions, including chromatography, but can be readily cleaved when desired. dokumen.pub A building block such as a diborylated aromatic ring with one of the boronic acid groups protected as a MIDA ester would allow for a selective Suzuki-Miyaura coupling at the free boronic acid site. Following this initial reaction, the MIDA group can be cleaved to reveal the second boronic acid, which is then available for a subsequent coupling reaction. This iterative, site-selective approach, enabled by mono-protected building blocks, is fundamental to creating precisely defined oligomers, polymers, and other complex functional materials. chemrxiv.orgdokumen.pub this compound MIDA ester represents the simplest form of such a protected building block, enabling the controlled introduction of the ethynylboron functionality into larger structures. achemblock.com
Q & A
Q. How can this compound be integrated into hybrid materials for optoelectronic applications?
- Methodological Answer :
- Material Synthesis : Co-polymerize with thiophene derivatives via electropolymerization.
- Characterization : UV-Vis (bandgap analysis), AFM (surface morphology), and DFT (charge transport modeling).
- Data Interpretation : Compare hole mobility (μ) with non-boron analogs to quantify boron’s impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
